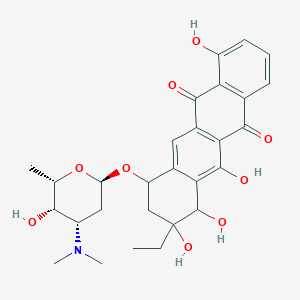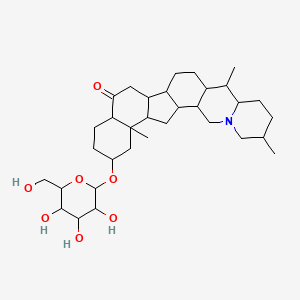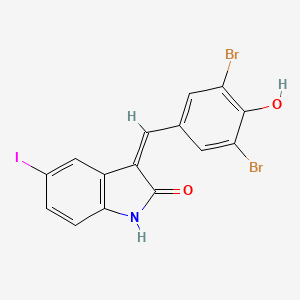
GW5074
描述
科学研究应用
GW 5074 具有广泛的科学研究应用,包括:
作用机制
GW 5074 通过抑制 c-Raf 激酶发挥作用,c-Raf 激酶是 MAPK 信号通路的重要组成部分。该通路参与调节细胞生长、分化和存活。通过抑制 c-Raf 激酶,GW 5074 打断下游信号级联反应,导致细胞外信号调节激酶 (ERK) 的磷酸化减少。 这种抑制最终会影响各种细胞过程,包括细胞增殖和存活 .
类似化合物:
索拉非尼: 另一种用于癌症治疗的 c-Raf 激酶抑制剂。
维莫非尼: 一种选择性 B-Raf 激酶抑制剂,用于治疗黑色素瘤。
达拉非尼: 另一种用于治疗黑色素瘤的 B-Raf 抑制剂.
比较: GW 5074 在其对 c-Raf 激酶的高选择性方面是独一无二的,优于其他激酶,如细胞周期蛋白依赖性激酶 (CDK) 和 p38 MAP 激酶。这种选择性减少了脱靶效应,并增强了其作为治疗剂的潜力。 此外,GW 5074 显示出神经保护作用,这在其他 c-Raf 抑制剂中并不常见 .
生化分析
Biochemical Properties
GW 5074 is a potent and selective inhibitor of c-Raf, a serine/threonine kinase, with an IC50 of 9 nM . It does not affect the activities of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms .
Cellular Effects
GW 5074 has been shown to increase microglial phagocytic activities, which could be a potential therapeutic direction for Alzheimer’s disease . It has also been found to enhance the efficacy of existing cancer chemotherapies .
Molecular Mechanism
The molecular mechanism of GW 5074 involves the inhibition of c-Raf, a serine/threonine kinase . This inhibition allows for the accumulation of activation modifications on c-Raf and B-Raf when GW 5074 is applied to neuronal cultures .
Temporal Effects in Laboratory Settings
It has been shown to have neuroprotective effects for cerebellar granule cells and cortical neurons .
Dosage Effects in Animal Models
In animal models, GW 5074 has been shown to completely prevent 3-NP-induced widespread bilateral striatal damage at a dosage of 5 mg/kg .
Metabolic Pathways
Its primary target, c-Raf, plays a crucial role in the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Subcellular Localization
Given its role as a c-Raf inhibitor, it is likely to be found in locations where c-Raf is present, such as the cytoplasm and the cell membrane .
准备方法
合成路线和反应条件: GW 5074 的合成涉及 3,5-二溴-4-羟基苯甲醛与 5-碘吲哚啉-2-酮的缩合反应。该反应通常在碱性条件下进行,通常使用碳酸钾等碱在二甲基亚砜 (DMSO) 等合适的溶剂中进行。 反应混合物被加热以促进缩合,导致形成 GW 5074 .
工业生产方法: GW 5074 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 然后,使用重结晶或色谱等技术对化合物进行纯化,以获得具有高纯度的所需产物 .
化学反应分析
反应类型: GW 5074 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 GW 5074 中存在的官能团,从而可能改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生醌衍生物,而取代反应可能会产生各种功能化的吲哚啉化合物 .
相似化合物的比较
Sorafenib: Another c-Raf kinase inhibitor used in cancer therapy.
Vemurafenib: A selective inhibitor of the B-Raf kinase, used in the treatment of melanoma.
Dabrafenib: Another B-Raf inhibitor with applications in melanoma treatment.
Comparison: GW 5074 is unique in its high selectivity for c-Raf kinase over other kinases such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, GW 5074 has shown neuroprotective effects, which are not commonly observed with other c-Raf inhibitors .
属性
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6, 1233748-60-1 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-5074, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-5074, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of GW5074 treatment?
A1: The downstream effects of this compound vary depending on the cell type and context. In neuronal cells, it has been shown to:
- Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []
- Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []
- Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []
- Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []
- Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []
- Inhibition of smooth muscle contraction by regulating calcium sensitization. []
Q2: Does this compound always inhibit the Raf/MEK/ERK pathway?
A2: Not necessarily. While this compound can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []
Q3: Does this compound influence cell survival?
A3: Yes, this compound has demonstrated both pro-survival and pro-death effects depending on the cell type and context:
- Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []
- Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []
- Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.
A4: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.
Q5: How do structural modifications of this compound affect its activity?
A5: Studies exploring structural analogs of this compound have revealed valuable insights into its SAR:
- 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []
- Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to this compound. []
A5: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.
Q6: What is known about the absorption and bioavailability of this compound?
A6: this compound exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []
Q7: What in vitro models have been used to study this compound?
A7: Various in vitro models have been employed, including:
- Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []
- Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []
- Human monocyte-derived microglia-like (MDMi) cells []
Q8: What in vivo models have been used to study this compound?
A8: In vivo studies have been conducted in:
- Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []
- Mouse model of hyperlipidemia []
- Galleria mellonella infection model []
Q9: Have there been any clinical trials with this compound?
A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sorafenib for patients with advanced refractory solid tumors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


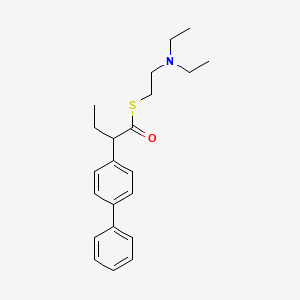

![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)

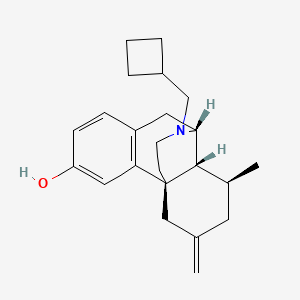

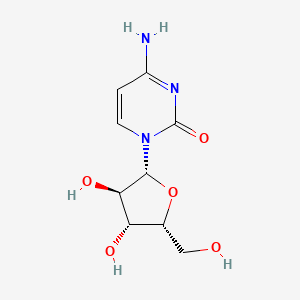
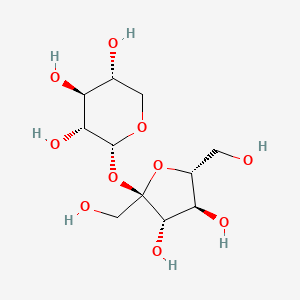
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
